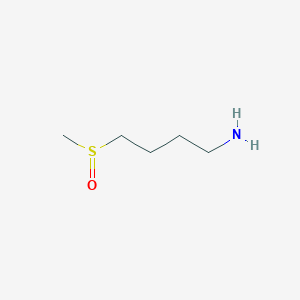

4-(Méthylsulfinyl)-1-butylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Methylsulfinyl)-1-butylamine often involves the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group serves multiple roles: it activates the imines for the addition of various nucleophiles, acts as a chiral directing group, and is readily cleaved after nucleophilic addition, enabling the synthesis of a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular structure of compounds in this category is often analyzed through various spectroscopic methods. These analyses contribute to understanding the compound's reactivity and stability. For example, the study of extended π-conjugated organic materials based on similar compounds provides insights into their molecular structure and interactions, which are crucial for applications in material science (Antony et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 4-(Methylsulfinyl)-1-butylamine and its derivatives can lead to a wide array of products, influenced by the compound's chemical properties. For instance, the stereoselective cycloaddition of N-tert-butanesulfinyl imines to arynes provides a method for synthesizing cyclic sulfoximines, showcasing the compound's reactivity and the role of specific functional groups in facilitating chemical transformations (Ye et al., 2014).

Physical Properties Analysis

The physical properties of 4-(Methylsulfinyl)-1-butylamine and related compounds, such as solubility, melting point, and boiling point, are critical for their practical applications. These properties can be influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties of 4-(Methylsulfinyl)-1-butylamine, including acidity, basicity, and reactivity towards various reagents, are essential for its application in synthesis and material science. Studies on related compounds, such as the electrochemical generation of Michael acceptors and the synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines, provide valuable insights into the chemical behavior and potential applications of these compounds (Salahifar & Nematollahi, 2015), (Collados, Toledano, Guijarro, & Yus, 2012).

Applications De Recherche Scientifique

Rôle dans l'accumulation de glucosinolates et de glucoraphanine dans le brocoli

La 4-(Méthylsulfinyl)-1-butylamine joue un rôle important dans l'accumulation de glucosinolates (GSL) et de glucoraphanine dans le brocoli . Le traitement au sélénium exogène favorise la sur-accumulation des GSL et de la this compound dans le brocoli en activant les niveaux de transcription des gènes impliqués dans l'absorption du soufre, la biosynthèse des GSL et les voies de translocation .

Propriétés anticancéreuses

La this compound, également connue sous le nom de sulforaphane, a été particulièrement étudiée en science nutritionnelle pour ses propriétés anticancéreuses . Elle possède une activité anticancéreuse à tous les stades du processus de carcinogénèse .

Activité antibactérienne

Le sulforaphane, un dérivé de la this compound, présente une activité antibactérienne . Cela en fait un candidat potentiel pour des recherches plus approfondies dans le domaine du développement de médicaments antibactériens .

Rôle en synthèse organique

La this compound peut être synthétisée en utilisant divers réactifs de couplage . Cela en fait un composé précieux dans le domaine de la synthèse organique .

Comprendre la structure électronique et la stabilité thermique

Rôle dans le traitement au sélénium

La this compound joue un rôle important dans le traitement au sélénium . Le traitement favorise l'accumulation des teneurs totales en soufre et en sélénium dans le brocoli <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000

Mécanisme D'action

Target of Action

Sfn is known to activate the nrf2 pathway , a key regulator of oxidative stress and inflammation in cells .

Mode of Action

SFN interacts with its targets primarily through the activation of the Nrf2 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation . By activating Nrf2, SFN enhances the cellular capacity to counteract harmful effects of oxidative stress and inflammation, thereby contributing to cellular health and longevity .

Biochemical Pathways

The Nrf2 pathway is the primary biochemical pathway affected by SFN . Activation of this pathway leads to the transcription of various antioxidant and detoxification genes, providing protection against oxidative stress and inflammation . The downstream effects include enhanced cellular defense mechanisms and improved cellular health .

Result of Action

The activation of the Nrf2 pathway by SFN results in a range of molecular and cellular effects. These include the transcription of antioxidant and detoxification genes, enhanced cellular defense mechanisms, and improved cellular health . These effects contribute to the potential health benefits of SFN, particularly in disease prevention and treatment .

Orientations Futures

Propriétés

IUPAC Name |

4-methylsulfinylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRCFKLOPJSLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187587-70-8 | |

| Record name | 4-methanesulfinylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

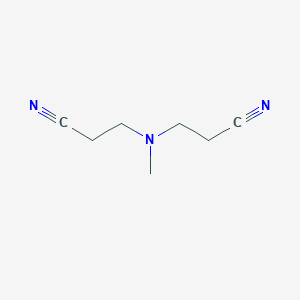

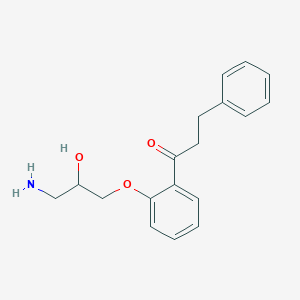

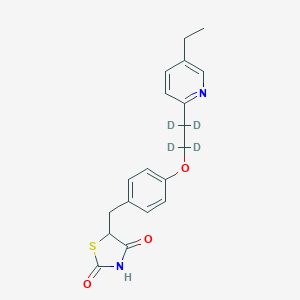

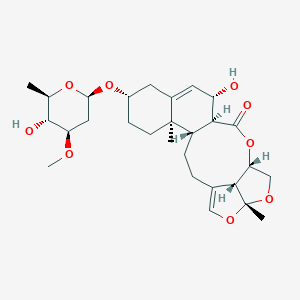

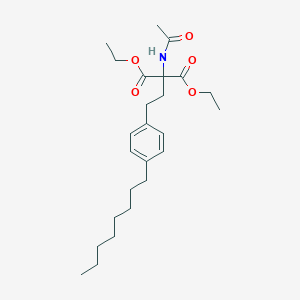

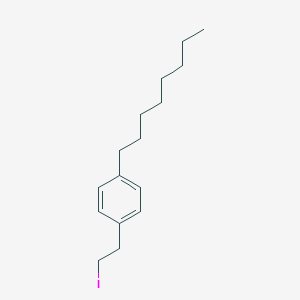

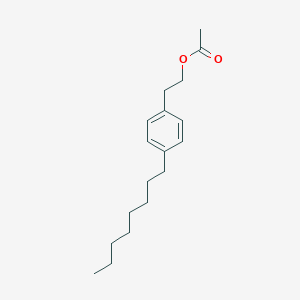

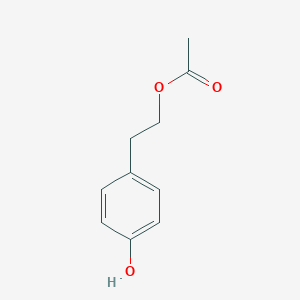

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)

![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)